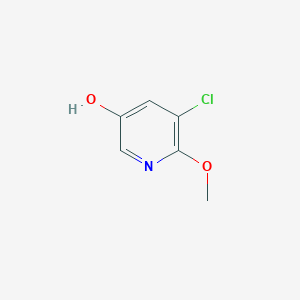

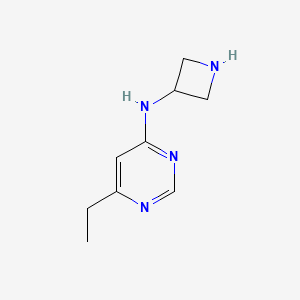

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

Overview

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It might also include the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the shape, size, and functional groups in the molecule. Techniques like NMR, IR spectroscopy, and X-ray crystallography are often used .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This would include studying properties like solubility, melting and boiling points, optical activity, and reactivity .Scientific Research Applications

Synthesis and Catalytic Applications

Advanced Synthesis & Catalysis highlights the importance of 2-aminopyridines, including derivatives like 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, in synthesizing bioactive compounds and materials. The study presents methods for synthesizing 6-substituted 2-aminopyridines through reactions involving dibromopyridine and various amines, followed by C-C cross-coupling reactions. These methods are pivotal for accessing a wide range of 2-aminopyridines, showcasing their versatility in chemical synthesis (Bolliger, Oberholzer, & Frech, 2011).

Reactivity and Bond Formation

ACS Catalysis discusses a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives, including structures related to 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine. This approach is significant for the functionalization of alkynes and alkenes, demonstrating the compound's role in facilitating novel synthetic routes under mild conditions (Ociepa, Turkowska, & Gryko, 2018).

Material Science and Polymerization

Inorganic Chemistry explores the synthesis of group 4 metal complexes containing amine, amido, and aminopyridinato ligands, demonstrating their application in olefin oligo- and polymerization. This research underscores the potential of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine derivatives in creating catalysts for polymer production, highlighting their significance in material science (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

Analytical Chemistry Applications

Analytical Chemistry introduces a method for determining free amines in wastewater using fluorescent detection, where derivatives of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine could be utilized for creating sensitively fluorescent derivatives. This application is crucial for environmental monitoring and analysis, demonstrating the compound's utility in sensitive and selective detection methods (You, Zhang, Zhang, Zhang, Yan, & Zhang, 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit thymidine phosphorylase , an enzyme overexpressed in most human cancers . The overexpression of this enzyme has been correlated with increased microvessel density, more aggressive tumors, and poorer patient prognosis .

Mode of Action

It is suggested that it may act as a small-molecule inhibitor of thymidine phosphorylase . This inhibition could potentially disrupt the enzyme’s proangiogenic actions, which are dependent on its enzyme activity .

Biochemical Pathways

It is known that thymidine phosphorylase, the enzyme that this compound may inhibit, plays a role in various biochemical pathways, including nucleotide metabolism .

Pharmacokinetics

Similar compounds have been administered orally in experimental settings, suggesting potential oral bioavailability .

Result of Action

In experimental models, similar compounds have shown to reduce the growth of certain types of cancer cells and decrease microvessel density in tumors, indicating an antiangiogenic action .

Action Environment

It is known that various factors, such as ph, temperature, and the presence of other molecules, can affect the activity and stability of similar compounds .

Safety and Hazards

Future Directions

properties

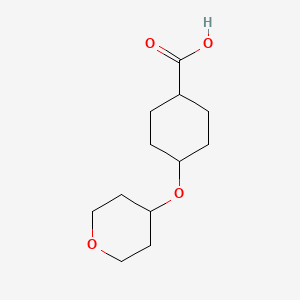

IUPAC Name |

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-14(4-2)11-7-5-6-10(13-11)8-9-12/h5-7H,3-4,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCIJIZNVXOFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

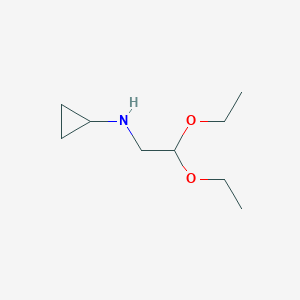

![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)

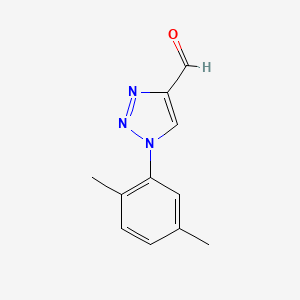

![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)

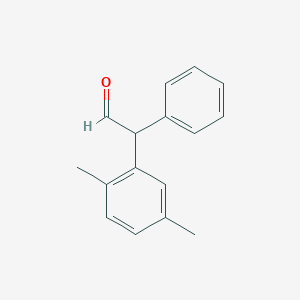

![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)